REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1.Cl.[CH2:12](O)[CH3:13]>>[NH2:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([O:10][CH2:12][CH3:13])=[O:9])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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NC=1C=NC(=CC1)C(=O)O
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Name
|
|
Quantity
|
300 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
|
to reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
A clear solution was obtained
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Type
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TEMPERATURE
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Details
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After cooling to 23° C.
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Type
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CONCENTRATION
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Details
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the mixture was concentrated in vacuo
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
|
The organic phase was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC(=CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |